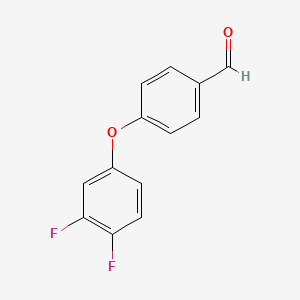
4-(3,4-二氟苯氧基)苯甲醛
描述
“4-(3,4-Difluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . Another synthesis route involves the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals and intermediates .Molecular Structure Analysis
The molecular structure of “4-(3,4-Difluorophenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a difluorophenoxy group .科学研究应用
Antibiotic Evaluation
- Scientific Field : Medicinal Chemistry
- Application Summary : Benzaldehyde and its analogues have been used in the design, synthesis, and evaluation of novel antibiotic compounds . These compounds have been tested for their antimicrobial properties in vitro .
- Methods of Application : Various substituted acetophenones, propiophenones, and 4-(Diphenylamino) benzaldehyde were combined using the Aldol condensation reaction to obtain novel triphenylamine chalcones . The antimicrobial properties of these compounds were then investigated in vitro .
- Results : All synthesized compounds showed marked antimicrobial activity against the tested microorganisms . The minimum inhibitory concentration (MIC) results revealed that some of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml . All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans, and Aspergillus niger at 50 µg/ml .
Antibiotic Modulator
- Scientific Field : Biological Chemistry
- Application Summary : Benzaldehyde has been evaluated as an antibiotic modulator . It has been tested for its ability to modulate the effects of quinolone antibiotics .
- Methods of Application : The broth microdilution tests determined the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr) . Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .
Synthesis of Novel Benzaldehyde Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
- Results : The results showed that the structures of the target product were consistent with initial predictions .
Synthesis of Novel Benzaldehyde Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole .
- Methods of Application : The products were characterized by determination of melting point, elemental analysis, and UV–visible, IR, 1 H NMR, and 13 C NMR spectroscopy .
- Results : The results showed that the structures of the target product were consistent with initial predictions .
安全和危害
未来方向
The future directions for “4-(3,4-Difluorophenoxy)benzaldehyde” could involve further exploration of its potential applications in various fields. For instance, its use as an intermediate in the synthesis of other compounds could be explored further . Additionally, its potential biological activity could be investigated in more depth .
属性
IUPAC Name |
4-(3,4-difluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAQAFWQZGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442128 | |
| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenoxy)benzaldehyde | |
CAS RN |
486449-90-5 | |
| Record name | 4-(3,4-difluorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

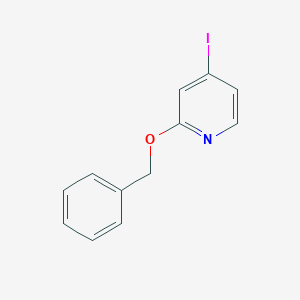
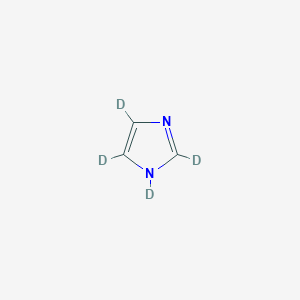
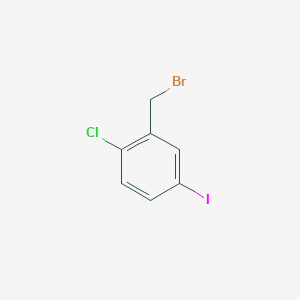
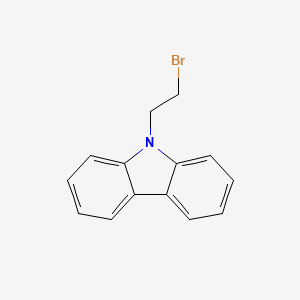
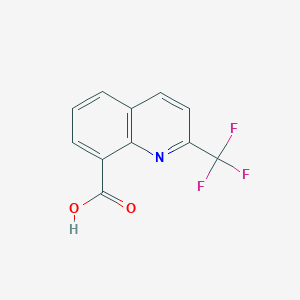
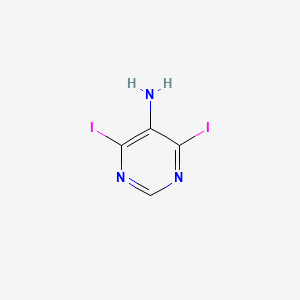
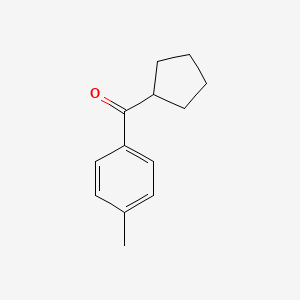
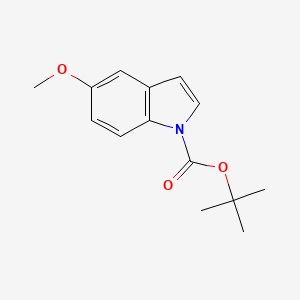
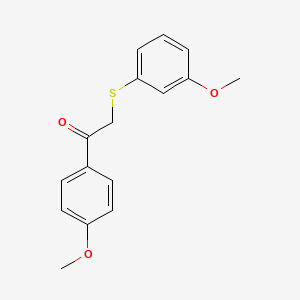
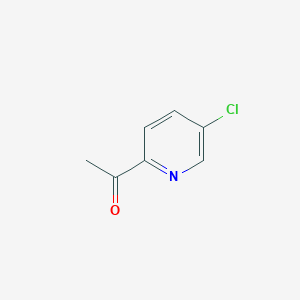

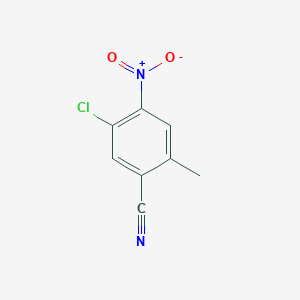

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)